Trans-Hydroxy Praziquantel can be synthesized through various methods, primarily involving the hydroxylation of the praziquantel molecule. One notable method includes the resolution of racemic Praziquantel using (S)-(+)-naproxen as a chiral resolving agent, which allows for the selective formation of the desired enantiomers and their respective hydroxy derivatives .
The synthesis typically involves:
The molecular structure of trans-Hydroxy Praziquantel features a complex arrangement typical of isoquinoline derivatives. The key structural characteristics include:
The compound crystallizes in a specific conformation that can be analyzed using techniques such as X-ray crystallography, revealing intermolecular interactions that stabilize its structure .
Trans-Hydroxy Praziquantel participates in various chemical reactions typical for hydroxylated compounds:
These reactions are crucial for developing new derivatives with improved efficacy against parasites.
Trans-Hydroxy Praziquantel exerts its anthelmintic effects primarily through modulation of calcium ion channels in the membranes of parasitic worms. The mechanism involves:
Experimental studies have shown that trans-Hydroxy Praziquantel has a higher potency compared to its parent compound, indicating potential for improved therapeutic applications .
Trans-Hydroxy Praziquantel exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies and dosage forms in clinical settings .
Trans-Hydroxy Praziquantel has significant scientific applications:
trans-4-Hydroxy praziquantel (trans-4-OH-PZQ) is defined by the equatorial orientation of the hydroxyl group at the C4' position of the cyclohexyl ring relative to the carbonyl group, resulting in a diequatorial alignment that minimizes steric strain. This configuration adopts a chair conformation with the hydroxyl group perpendicular to the mean plane of the cyclohexyl ring, as resolved through single-crystal X-ray diffraction studies using the crystalline sponge method [1]. The absolute configuration of the biologically relevant S-trans-4'-hydroxy-PZQ enantiomer was confirmed via the crystalline sponge method combined with NMR, which established its (1S,4S) stereochemistry [1] [6].
Stereoselective analytical techniques are essential for differentiation:
Table 1: Spectral Characteristics of trans-4-Hydroxy Praziquantel
Technique | Key Parameters | Stereochemical Insights |
---|---|---|
X-ray Diffraction | C4'-O bond length: 1.42 Å; C3'-C4'-C5' angle: 111° | Equatorial OH confirmation |
NMR (¹³C SS) | C4' δ: 72.3 ppm; Cyclohexyl C1 δ: 43.2 ppm | Hydroxylation-induced deshielding |
LC-MS/MS (chiral) | Retention time: S-enantiomer 8.2 min, R: 9.6 min | Enantiomer resolution in biological matrices |
The crystal structure of trans-4-OH-PZQ (CSD ref: WUHQAU) exhibits triclinic symmetry (space group P1) with unit cell parameters a = 7.21 Å, b = 10.98 Å, c = 11.02 Å, α = 89.7°, β = 78.3°, γ = 85.1° [4]. The hydroxyl group participates in a hydrogen-bonding network with the carbonyl O of a neighboring molecule (O···O distance: 2.68 Å), forming infinite chains along the a-axis [7]. This contrasts with cis-4-OH-PZQ, where steric constraints limit such extended networks.
Notably, trans-4-OH-PZQ adopts a syn conformation between the piperazinone carbonyl and cyclohexylcarbonyl groups (torsion angle: −12.5°), akin to PZQ Form A, rather than the anti conformation seen in its cis counterpart [4] [7]. This conformation stabilizes the crystal lattice via C-H···O interactions (2.48–2.51 Å) between iso-quinolinone H and carbonyl O atoms. Synchrotron PXRD confirms isostructurality with acetic acid and 2-pyrrolidone solvates, emphasizing the role of supramolecular synthons in crystal engineering [7].
trans-4-OH-PZQ displays monotropically enantiotropic behavior relative to cis-4-OH-PZQ, with higher melting onset (DSC: 148°C vs. cis: 142°C) and fusion enthalpy (ΔHfus: 28.5 kJ/mol vs. cis: 25.1 kJ/mol) [4] [7]. This stability arises from denser molecular packing (0.42 g/cm³ higher than cis). Under accelerated stability conditions (40°C/75% RH), trans-4-OH-PZQ remains unchanged for ≥3 months, while cis-4-OH-PZQ shows 5–8% dehydration to an amorphous phase [5].
Polymorphic screening reveals:
Table 2: Thermal Properties of 4-Hydroxy Praziquantel Isomers
Parameter | trans-4-OH-PZQ | cis-4-OH-PZQ | PZQ (Form A) |
---|---|---|---|
Melting Point (°C) | 148 | 142 | 136 |
ΔHfus (kJ/mol) | 28.5 | 25.1 | 24.8 |
Tdecomp (°C) | 210 | 202 | 198 |
Hygroscopicity (% wt gain, 75% RH) | 0.9 | 1.8 | 2.3 |
trans-4-OH-PZQ exhibits 3.2-fold higher aqueous solubility (0.97 mg/mL) than cis-4-OH-PZQ (0.30 mg/mL) at 25°C due to enhanced hydration capacity from its equatorial OH group [5] [7]. Its log P (octanol/water) is 1.82 ± 0.03, lower than PZQ (2.96) and cis-4-OH-PZQ (2.15), correlating with improved hydrophilicity [6] [10]. Intrinsic dissolution rate (IDR) studies show trans-4-OH-PZQ dissolves 4.1x faster (0.42 mg/cm²/min) than PZQ Form A (0.10 mg/cm²/min) [7].
pH-dependent solubility peaks at pH 3.0 (1.43 mg/mL) due to protonation of the piperazinyl N, decreasing to 0.21 mg/mL at pH 7.4. Co-solvency studies reveal solubility enhancements with 20% v/v ethanol (4.8x) and 0.5% w/v SDS (8.3x), making it suitable for lipid-based formulations [5].
Metabolic Origin: trans-4-OH-PZQ is the primary human metabolite of R-PZQ via CYP3A4/2C19 oxidation, while cis-4-OH-PZQ derives mainly from S-PZQ [3] [6]. Pharmacogenetic variations in CYP2C19 significantly impact trans-4-OH-PZQ formation (metabolic ratio: 0.32 in poor metabolizers vs. 1.08 in ultrarapid metabolizers) [3].
Bioactivity: trans-4-OH-PZQ shows negligible antischistosomal activity (IC50 >100 μg/mL against adult S. mansoni), whereas R-PZQ has an IC50 of 0.02 μg/mL. cis-4-OH-PZQ exhibits moderate activity (IC50: 2.42 μg/mL) but is clinically irrelevant due to rapid clearance [6].
Protein Binding: Albumin affinity differs stereoselectively:
Table 3: Comparative Pharmacological Profile of PZQ Metabolites
Property | trans-4-OH-PZQ | cis-4-OH-PZQ | R-PZQ |
---|---|---|---|
CYP Isoform | 3A4, 2C19 | 3A4, 1A2 | – |
IC50 (μg/mL) | >100 | 2.42 | 0.02 |
log P | 1.82 | 2.15 | 2.96 |
Albumin Kd (μM) | 19–28 | 32–41 | 15 |
Plasma t½ (h) | 4.1 | 2.3 | 1.2 |
Structural Basis for Differences: The trans isomer's equatorial OH permits stronger hydrogen bonding with biological targets and solvents, while the cis isomer's axial OH induces steric clashes, reducing binding affinity and solubility. This conformational disparity underpins their divergent pharmacokinetic and pharmacodynamic behaviors [1] [4] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0